![molecular formula C7H4F3N3 B1395895 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 956010-87-0](/img/structure/B1395895.png)

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Analysis of Scientific Research Applications:

Antimicrobial Potential

This compound has been explored for its antimicrobial properties. Derivatives of pyrazolo[3,4-b]pyridine have shown promise in experimental protocols aimed at combating microbial infections .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which are structurally related to pyrazolo[3,4-b]pyridine, have demonstrated a wide range of biological activities including antibacterial properties. These findings suggest potential applications in drug discovery programs for new antibacterial agents .

Fungicidal Activity

Trifluoromethyl-substituted pyridine derivatives have exhibited higher fungicidal activity compared to other derivatives. This indicates a potential use in the development of more effective fungicides .

Crop Protection

Some trifluoromethylpyridine derivatives are used in the production of crop-protection products. Their high demand suggests that 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine could also be explored for its utility in safeguarding crops against pests .

Pharmaceutical Industry

The trifluoromethyl group is a key pharmacophore in several pharmaceutical compounds. Given this, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine may find applications in the synthesis of new pharmaceuticals .

Agrochemical Industry

Derivatives of trifluoromethylpyridine are extensively used in the agrochemical industry. The compound’s potential for creating pest-resistant or growth-promoting agrochemicals is significant .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological activity , suggesting they interact with multiple biological targets.

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have significant applications in the agrochemical and pharmaceutical industries, suggesting they interact with a variety of biochemical pathways .

Result of Action

Tfmp derivatives are known to exhibit a wide range of biological activities, suggesting they have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDKAMJFPZJIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701940 | |

| Record name | 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

956010-87-0 | |

| Record name | 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

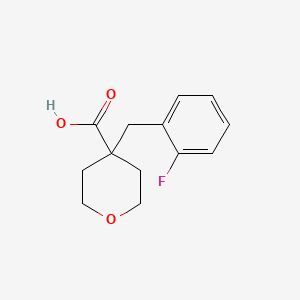

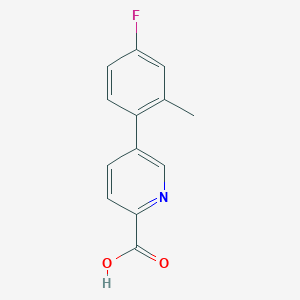

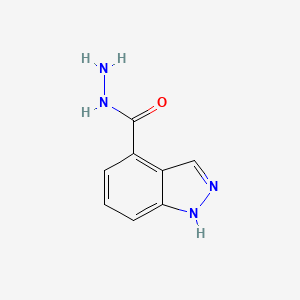

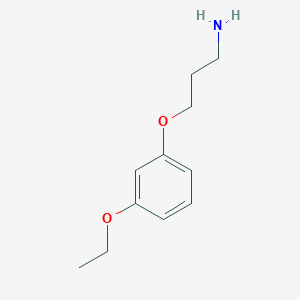

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine a useful building block in organic synthesis?

A1: 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as a versatile building block due to its efficient synthesis and ability to be further functionalized. The research demonstrates a one-pot procedure for synthesizing this compound in multigram scale []. This scalability makes it practical for further research and development. Additionally, the molecule can be easily modified at the 3-position, allowing for the creation of a variety of 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives []. This versatility makes it a valuable starting point for exploring new chemical entities with potentially interesting biological activities.

Q2: What synthetic methods are highlighted in the research for modifying 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?

A2: The research emphasizes the use of microwave-assisted synthesis as a key technique for modifying 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine []. Microwave-assisted synthesis offers several advantages over conventional heating methods, including shorter reaction times, improved yields, and greater selectivity. This technique allows for the rapid exploration of various reaction conditions and the efficient creation of diverse 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)

![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)